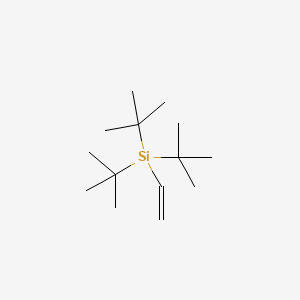
Tri-tert-butyl(ethenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-tert-butyl(ethenyl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and an ethenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(ethenyl)silane typically involves the reaction of tert-butylchlorosilane with an appropriate ethenyl-containing reagent under controlled conditions. One common method involves the use of a Grignard reagent, such as ethenylmagnesium bromide, to introduce the ethenyl group to the silicon atom. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butyl(ethenyl)silane can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced using hydrosilanes or other reducing agents to form different silane derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane and polymethylhydrosiloxane are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: Functionalized silanes with different substituents replacing the tert-butyl groups.
Scientific Research Applications
Tri-tert-butyl(ethenyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of Tri-tert-butyl(ethenyl)silane involves its ability to participate in various chemical reactions through the silicon atom. The ethenyl group provides a site for further functionalization, while the tert-butyl groups offer steric protection, enhancing the stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Another organosilicon compound with three ethyl groups attached to silicon.
Tri-tert-butylsilane: Similar structure but lacks the ethenyl group.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to silicon.
Uniqueness
Tri-tert-butyl(ethenyl)silane is unique due to the presence of both tert-butyl and ethenyl groups, which provide a combination of steric protection and reactivity. This makes it a versatile compound for various synthetic applications and distinguishes it from other similar silanes.
Properties
CAS No. |
89200-87-3 |
|---|---|
Molecular Formula |
C14H30Si |
Molecular Weight |
226.47 g/mol |
IUPAC Name |
tritert-butyl(ethenyl)silane |
InChI |
InChI=1S/C14H30Si/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h11H,1H2,2-10H3 |
InChI Key |
JJWXYRUDMPLSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C=C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


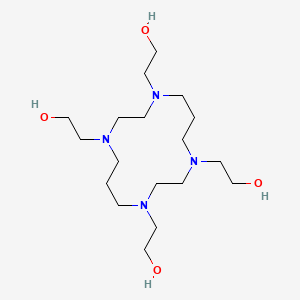
![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)
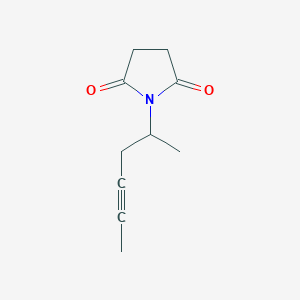
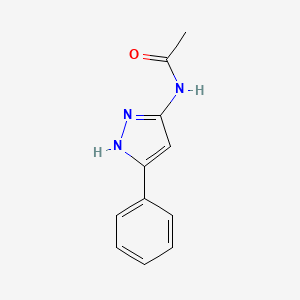
![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)
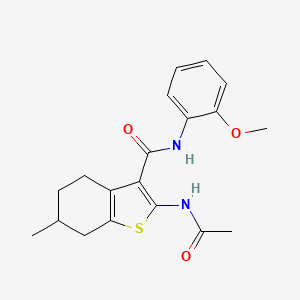
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)

![2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid](/img/structure/B14144971.png)
![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)
![2-((2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14144980.png)
![(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14144982.png)
